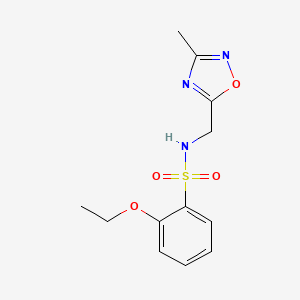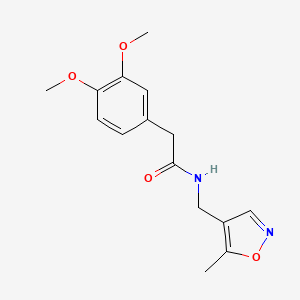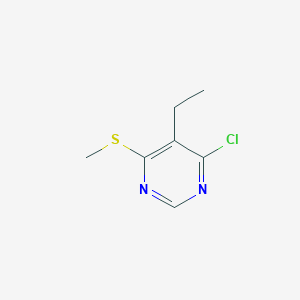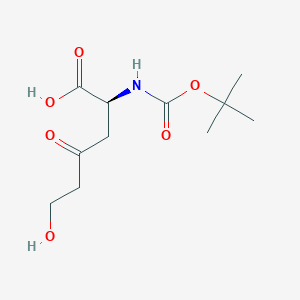
2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Applications De Recherche Scientifique
Anti-HIV and Antifungal Activities
2-Ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide derivatives have been explored for their potential in treating infectious diseases. For instance, a study synthesized novel chiral and achiral benzenesulfonamides incorporating the 1,3,4-oxadiazole moiety and evaluated their anti-HIV and antifungal activities. The synthesized compounds exhibited promising results against these pathogens, highlighting their potential in developing new therapeutic agents for infectious diseases (Zareef et al., 2007).
Photodynamic Therapy for Cancer
Another application of benzenesulfonamide derivatives is in photodynamic therapy (PDT) for cancer treatment. A study reported the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds demonstrated high singlet oxygen quantum yield, making them effective as Type II photosensitizers for cancer treatment in PDT. Their good fluorescence properties and appropriate photodegradation quantum yield are crucial for this application, suggesting their potential in enhancing the efficacy of PDT (Pişkin et al., 2020).
Antimalarial Activity
Research has also investigated the antimalarial potential of benzenesulfonamide derivatives. A series of new benzenesulfonamides, most of which are chiral, incorporating 1,3,4-oxadiazole and amino acid moieties were synthesized and screened for their antimalarial activity. The study evaluated their ability to inhibit hem polymerization, a critical process in the malaria parasite's lifecycle. The results indicated potential for the development of novel antimalarial lead compounds, demonstrating the compounds' efficacy in inhibiting the degradation of hemoglobin and their antimalarial activity in mice infected with Plasmodium berghei (Zareef et al., 2007).
Antiproliferative Activity
Benzenesulfonamide derivatives have also shown promise in the field of oncology. A study on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives revealed their potential as antiproliferative agents. The synthesized compounds were tested against various tumor cell lines, including breast cancer and neuroblastoma cell lines, using the MTT colorimetric assay. Among these, specific derivatives exhibited high antiproliferative activity, suggesting their potential as lead compounds for developing new anticancer agents (Motavallizadeh et al., 2014).
Orientations Futures
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Propriétés
IUPAC Name |
2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-18-10-6-4-5-7-11(10)20(16,17)13-8-12-14-9(2)15-19-12/h4-7,13H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDWBIMKCOKTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2836952.png)


![N-allyl-1-(4-{[(4-fluorophenyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B2836957.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2836958.png)


![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2836964.png)


![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836970.png)